molecular formula C9H18N2 B7875152 1-(Cyclopropylmethyl)piperidin-3-amine

1-(Cyclopropylmethyl)piperidin-3-amine

Cat. No.: B7875152
M. Wt: 154.25 g/mol
InChI Key: PEZHNVSNLWKDSL-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)piperidin-3-amine is a compound belonging to the piperidine class of chemicals. Piperidine derivatives are significant in the field of medicinal chemistry due to their presence in various pharmaceuticals and natural products. This compound features a piperidine ring substituted with a cyclopropylmethyl group at the nitrogen atom and an amine group at the third carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropylmethyl)piperidin-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopropylmethylamine with 3-chloropiperidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified through distillation or recrystallization .

Industrial Production Methods: Industrial production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient and consistent production of large quantities of the compound, ensuring high purity and yield. The use of automated systems and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropylmethyl)piperidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Cyclopropylmethyl)piperidin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)piperidin-3-amine involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. For example, piperidine derivatives are known to interact with neurotransmitter receptors, potentially affecting neuronal signaling and offering therapeutic benefits in neurological conditions .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropylmethyl group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

1-(cyclopropylmethyl)piperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c10-9-2-1-5-11(7-9)6-8-3-4-8/h8-9H,1-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEZHNVSNLWKDSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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